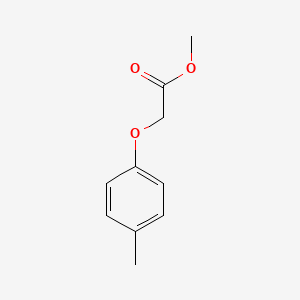

Acetato de metilo (p-toliloxi)

Descripción general

Descripción

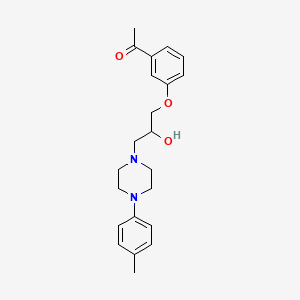

Methyl (p-tolyloxy)acetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl (p-tolyloxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (p-tolyloxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Methyl (p-tolyloxy)acetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations, often involves methyl (p-tolyloxy)acetate.

Industry: It is widely used in the flavors and fragrances industry due to its pleasant fruity odor.

Mecanismo De Acción

Target of Action

The primary targets of Methyl (p-tolyloxy)acetate are currently unknown. This compound is synthetic and is primarily used in the production of flavors and fragrances

Mode of Action

As a synthetic compound used in the fragrance industry, it may interact with olfactory receptors to produce a specific scent . .

Biochemical Pathways

Given its use in the fragrance industry, it may play a role in the olfactory signal transduction pathway, which is responsible for the perception of smell

Pharmacokinetics

As a synthetic compound used in fragrances, it is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . .

Result of Action

Given its use in the fragrance industry, it may interact with olfactory receptors to produce a specific scent . .

Action Environment

The action, efficacy, and stability of Methyl (p-tolyloxy)acetate can be influenced by various environmental factors. For instance, the compound’s volatility and stability can be affected by temperature and humidity . Additionally, the compound’s efficacy as a fragrance can be influenced by other scents present in the environment.

Análisis Bioquímico

Biochemical Properties

Methyl (p-tolyloxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with methyltransferase enzymes, which mediate protein methylation by adding one-carbon methyl groups to nitrogen or oxygen on amino acid side chains . This interaction increases protein hydrophobicity or neutralizes a negative charge when bound to carboxylic acids . Additionally, Methyl (p-tolyloxy)acetate may interact with other biomolecules, affecting their biochemical activity and stability.

Cellular Effects

Methyl (p-tolyloxy)acetate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of HMG-CoA reductase and glutathione-linked enzymes, providing protection against oxidative damage in colon cells . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of Methyl (p-tolyloxy)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity and stability. For instance, its interaction with methyltransferase enzymes leads to protein methylation, which can affect gene expression and cellular function . Additionally, Methyl (p-tolyloxy)acetate may inhibit or activate other enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl (p-tolyloxy)acetate can change over time. Its stability and degradation are important factors to consider. Studies have shown that Methyl (p-tolyloxy)acetate is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Methyl (p-tolyloxy)acetate vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of similar compounds have been shown to cause oxidative damage and other toxic effects in animal models . Therefore, it is crucial to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

Methyl (p-tolyloxy)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, it may participate in the acetyl CoA pathway, which is crucial for energy metabolism and biosynthesis . Understanding these metabolic pathways is essential for elucidating the biochemical role of Methyl (p-tolyloxy)acetate.

Transport and Distribution

The transport and distribution of Methyl (p-tolyloxy)acetate within cells and tissues are influenced by various factors, including transporters and binding proteins. It is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . Understanding its transport and distribution is crucial for determining its localization and accumulation within cells and tissues.

Subcellular Localization

Methyl (p-tolyloxy)acetate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical role and potential effects on cellular function.

Métodos De Preparación

Methyl (p-tolyloxy)acetate can be synthesized through various methods. One common synthetic route involves the esterification of p-tolyloxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Análisis De Reacciones Químicas

Methyl (p-tolyloxy)acetate undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form p-tolyloxyacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert methyl (p-tolyloxy)acetate to p-tolyloxyethanol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions include p-tolyloxyacetic acid, p-tolyloxyethanol, and various substituted derivatives .

Comparación Con Compuestos Similares

Methyl (p-tolyloxy)acetate can be compared with other similar compounds such as:

Methyl phenylcarbinyl acetate: Similar in structure but with a phenyl group instead of a p-tolyl group.

Methyl propionate: A simpler ester with a shorter carbon chain.

Methyl trans-cinnamate: Contains a cinnamoyl group, offering different chemical properties and applications.

The uniqueness of methyl (p-tolyloxy)acetate lies in its specific structure, which imparts distinct chemical reactivity and applications, particularly in the flavors and fragrances industry .

Propiedades

IUPAC Name |

methyl 2-(4-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8-3-5-9(6-4-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKHBVPVKOXGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345114 | |

| Record name | Methyl (p-tolyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38768-63-7 | |

| Record name | Methyl (p-tolyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-methylbenzo[d]oxazol-2-amine](/img/structure/B1619037.png)